
Bis(2-chloroisopropyl)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroisopropyl)ether: is a chemical compound with the molecular formula C6H12Cl2O and a molecular weight of 171.065 g/mol . It is also known by other names such as Propane, 2,2’-oxybis[2-chloro-] and 2,2’-oxybis[2-chloropropane] . This compound is a colorless to light brown oily liquid that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene .
Méthodes De Préparation
Bis(2-chloroisopropyl)ether: can be synthesized through various methods. One common synthetic route involves the reaction of propylene oxide with hydrochloric acid in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production .
Analyse Des Réactions Chimiques
Bis(2-chloroisopropyl)ether: undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium hydroxide to form 2-chloropropanol .
Oxidation Reactions: It can be oxidized using reagents like potassium permanganate to form 2-chloropropanoic acid .
Reduction Reactions: It can be reduced using lithium aluminum hydride to form 2-chloropropanol .
Applications De Recherche Scientifique
Bis(2-chloroisopropyl)ether: has various applications in scientific research, including:
Chemistry: It is used as a solvent for resins, waxes, and oils.
Biology: It has been studied for its mutagenic effects in bacterial strains.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of textiles, spotting agents, and cleaning solutions.
Mécanisme D'action
The mechanism of action of Bis(2-chloroisopropyl)ether involves its interaction with cellular components. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins . This can lead to mutations and other cellular effects. The molecular targets and pathways involved include the DNA repair mechanisms and cell cycle regulation pathways .
Comparaison Avec Des Composés Similaires
Bis(2-chloroisopropyl)ether: can be compared with other similar compounds such as:
Bis(2-chloroethyl) ether: This compound has similar chemical properties but is used primarily as an intermediate in the synthesis of other chemicals.
Dichlorodiisopropyl ether: This compound is used as a solvent and has similar physical properties.
2,2’-Dichlorodiisopropyl ether: This compound is used as a nematocide and has similar chemical reactivity.
This compound: is unique due to its specific applications in industrial and scientific research, particularly in the synthesis of pharmaceuticals and its use as a solvent .
Propriétés
Numéro CAS |
39638-32-9 |
|---|---|
Formule moléculaire |
C6H12Cl2O |
Poids moléculaire |
171.06 g/mol |
Nom IUPAC |
2-chloro-2-(2-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H12Cl2O/c1-5(2,7)9-6(3,4)8/h1-4H3 |
Clé InChI |
BULHJTXRZFEUDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(OC(C)(C)Cl)Cl |
SMILES canonique |
CC(C)(OC(C)(C)Cl)Cl |
Point d'ébullition |
369 °F at 760 mm Hg (NTP, 1992) 187.3 °C at 760 mm Hg |
Densité |
Sp gr: 1.1122 20 °C/20 °C |
Point d'éclair |
185 °F (NTP, 1992) 185 °F (OPEN CUP) |
melting_point |
-96.8 - 101.8 °C |
| 39638-32-9 | |
Description physique |
Bis(2-chloroisopropyl) ether is a colorless liquid. Insoluble in water. Combustible. |
Pictogrammes |
Acute Toxic; Health Hazard |
Durée de conservation |
FAIRLY STABLE IN AQUEOUS MEDIA |
Solubilité |
WATER SOLUBLE Water miscible in organic solvents. |
Synonymes |
bis(2-chloroisopropyl)ether |
Densité de vapeur |
5.9 (Air=1) |
Pression de vapeur |
0.71 - 0.85 mm Hg at 20 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


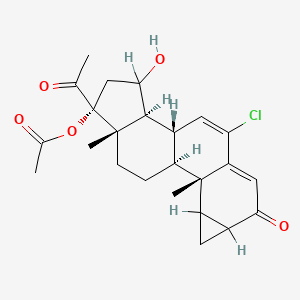

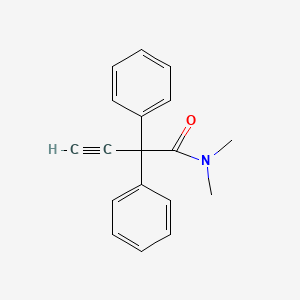
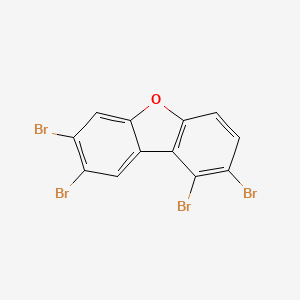



![[2-(2,2-Dimethylpropanoyloxy)-4-[1-hydroxy-2-[[2-methyl-1-[(2-phenoxyacetyl)amino]propan-2-yl]amino]ethyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1220373.png)

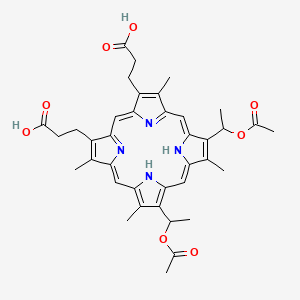
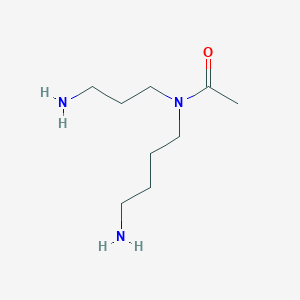
![3-[3-(Methylamino)propylamino]propane-1-thiol](/img/structure/B1220381.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate](/img/structure/B1220383.png)

